molecular formula C7H8N2OS B13162334 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one

1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one

Cat. No.: B13162334
M. Wt: 168.22 g/mol
InChI Key: AJZYPPDUOSJGGR-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Thiazole Derivatives in Organic and Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is a cornerstone in the field of medicinal chemistry. synarchive.comthieme.de Its derivatives are recognized for a vast array of pharmacological activities, making them privileged structures in drug discovery. researchgate.net The thiazole (B1198619) scaffold is a key component in numerous FDA-approved drugs, highlighting its clinical significance. rsc.org

The biological versatility of thiazole derivatives is extensive, with compounds exhibiting properties including:

Antimicrobial and Antifungal: Used in the development of agents to combat bacterial and fungal infections.

Anticancer: A number of thiazole-containing compounds have shown potent antineoplastic activity. thieme.de

Anti-inflammatory: Thiazole derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Antiviral: The scaffold is present in drugs developed to treat viral infections. researchgate.net

This broad spectrum of activity is attributed to the ability of the thiazole ring to interact with various biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. The presence of multiple reaction sites on the thiazole moiety also provides a versatile platform for synthetic chemists to modify and optimize molecules for specific therapeutic purposes. nih.gov

The Significance of α,β-Unsaturated Ketones as Versatile Synthetic Building Blocks

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. youtube.com This arrangement results in unique electronic properties that make them highly valuable as synthetic intermediates. researchgate.net The conjugation creates an extended π-system, leading to electrophilicity at both the carbonyl carbon and the β-carbon. youtube.com

This dual reactivity allows α,β-unsaturated ketones to participate in a variety of important chemical transformations:

Conjugate (Michael) Addition: Nucleophiles can add to the β-carbon in a process known as Michael or 1,4-addition. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds in a controlled manner. wikipedia.orgmasterorganicchemistry.com

Diels-Alder Reactions: The electron-withdrawing nature of the ketone group activates the double bond, making enones excellent dienophiles in [4+2] cycloaddition reactions to form six-membered rings.

Pericyclic Reactions: Beyond Diels-Alder, they can participate in other pericyclic reactions, expanding their synthetic utility. researchgate.net

Common methods for synthesizing α,β-unsaturated ketones include aldol (B89426) condensation and Claisen-Schmidt reactions, which are fundamental transformations in organic chemistry.

Historical Overview of Academic Inquiry Pertaining to 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one and Related Structures

While specific historical literature on the synthesis of this compound is not extensively documented, its structure suggests a synthetic history rooted in well-established organic reactions. The formation of the 2-aminothiazole (B372263) core is likely achieved through the Hantzsch thiazole synthesis , a classic reaction first described by Arthur Hantzsch in 1887. synarchive.comthieme.de This method typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. wikipedia.orgderpharmachemica.com

The attachment of the but-3-en-2-one (B6265698) side chain to the thiazole ring likely proceeds through a reaction involving the α,β-unsaturated ketone moiety. A plausible approach would be an acylation of a suitable 4-substituted thiazole precursor or a conjugate addition reaction. The study of combining heterocyclic structures like aminothiazoles with electrophilic partners such as α,β-unsaturated ketones has been a consistent theme in medicinal chemistry, driven by the goal of creating hybrid molecules with novel biological activities.

Scope and Objectives of Current Academic Research into this compound

Current academic research into compounds structurally related to this compound is largely driven by the pursuit of new therapeutic agents. The combination of the biologically active 2-aminothiazole scaffold with the reactive α,β-unsaturated ketone moiety presents a compelling strategy for developing novel molecules with potential pharmacological applications.

The primary objectives of such research can be summarized as follows:

Discovery of Novel Bioactive Compounds: The main goal is to synthesize and screen new aminothiazole-enone conjugates for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com The α,β-unsaturated ketone portion can act as a Michael acceptor, potentially allowing the molecule to covalently bind to biological targets like cysteine residues in proteins, a mechanism exploited by some drugs. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers aim to systematically modify the structure of the lead compound to understand how different functional groups and substituents influence its biological activity. This allows for the optimization of potency and selectivity.

Development of Synthetic Methodologies: The synthesis of libraries of these compounds can drive the development of new and efficient synthetic routes, including the use of green chemistry principles and advanced techniques like microreactor systems. rsc.org

Elucidation of Mechanisms of Action: For compounds that show promising activity, a key objective is to identify their specific molecular targets and understand the biochemical pathways through which they exert their effects.

The table below summarizes the key structural features of the title compound and the associated research interests.

Structural MoietyClass of CompoundSignificance in Research
2-Amino-1,3-thiazoleHeterocyclic AmineWell-established pharmacophore with broad biological activity (anticancer, antimicrobial, etc.). thieme.deresearchgate.net
But-3-en-2-oneα,β-Unsaturated KetoneVersatile synthetic building block and a potential Michael acceptor for covalent interaction with biological targets. wikipedia.orgmasterorganicchemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)but-3-en-2-one

InChI

InChI=1S/C7H8N2OS/c1-2-6(10)3-5-4-11-7(8)9-5/h2,4H,1,3H2,(H2,8,9)

InChI Key

AJZYPPDUOSJGGR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1=CSC(=N1)N

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 1 2 Amino 1,3 Thiazol 4 Yl but 3 En 2 One

Retrosynthetic Analysis of 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one

A retrosynthetic analysis of the target molecule dissects it into simpler, more readily available starting materials. The primary disconnection occurs at the C-C bond between the thiazole (B1198619) ring and the but-3-en-2-one (B6265698) moiety.

Disconnection 1 (C=C bond): The α,β-unsaturated ketone can be disconnected via an aldol (B89426) condensation or olefination reaction. This leads back to a key intermediate, 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one . This acetylthiazole derivative is a common precursor in the synthesis of more complex thiazole-containing compounds.

Disconnection 2 (Thiazole Ring): The 2-aminothiazole (B372263) ring of the intermediate is disconnected according to the principles of the Hantzsch thiazole synthesis. This involves breaking the C-S and C-N bonds, leading back to thiourea (B124793) and a suitable four-carbon α-dihaloketone, such as 1,3-dichlorobutan-2-one .

This analysis outlines a convergent synthetic plan: the independent synthesis of the 2-aminothiazole core followed by the elaboration of the side chain.

Classical Condensation and Cyclization Routes for Thiazole Ring Formation

The formation of the 2-aminothiazole ring is a cornerstone of this synthesis, with the Hantzsch synthesis being the most prominent and widely used method.

The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole derivatives. derpharmachemica.comnih.gov In the context of 2-aminothiazole scaffolds, the reaction involves the condensation of an α-haloketone with a thiourea derivative. nih.govnih.gov The reaction is known for its high yields and the ability to introduce a variety of substituents onto the thiazole ring. derpharmachemica.com

Modifications to the classical procedure often focus on improving reaction conditions, such as using microwave irradiation to reduce reaction times and potentially increase yields compared to conventional heating methods. nih.gov The choice of solvent can also be critical, with alcohols like ethanol (B145695) or polar aprotic solvents being commonly employed. nih.gov Some modern approaches have even explored solvent-free conditions, promoting a more environmentally benign process. organic-chemistry.org

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

MethodCatalyst/SolventTemperatureReaction TimeYieldReference
ConventionalEthanol/WaterReflux (65°C)Several hoursGood nih.gov
MicrowaveMethanol-MinutesLower to Good nih.gov
Solvent-FreeNoneRoom Temp.Seconds to MinutesGood organic-chemistry.org
MicroreactorGlass Microchip70°C-Similar to Macro rsc.org

The core of the Hantzsch synthesis for 2-aminothiazoles is the reaction between an α-halo carbonyl compound and thiourea. organic-chemistry.orgrsc.org The mechanism proceeds through a well-established pathway:

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the carbon atom bearing the halogen in the α-haloketone. This forms an isothiouronium salt intermediate.

Cyclization: An intramolecular cyclization occurs where a nitrogen atom of the isothiouronium intermediate attacks the carbonyl carbon of the ketone.

Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

This one-pot procedure is highly efficient for generating a wide array of 2-aminothiazole derivatives by simply varying the starting α-haloketone and thiourea. derpharmachemica.comresearchgate.netnih.gov

Contemporary Approaches to But-3-en-2-one Moiety Introduction

Once the 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one intermediate is secured, the focus shifts to constructing the but-3-en-2-one side chain. This is typically achieved by forming the α,β-unsaturation.

The Claisen-Schmidt condensation is a variation of the aldol condensation, specifically involving a ketone and an aldehyde that cannot self-condense (i.e., it lacks α-hydrogens). numberanalytics.com This method is ideal for synthesizing α,β-unsaturated ketones. numberanalytics.comacs.org

In this synthesis, the 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one intermediate (a ketone) reacts with an appropriate aldehyde, such as formaldehyde, in the presence of a base (e.g., sodium hydroxide). The reaction proceeds via the following steps:

Enolate Formation: The base abstracts an acidic α-hydrogen from the acetyl group of the thiazole intermediate, forming an enolate.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde.

Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spontaneously or upon gentle heating, to yield the stable, conjugated α,β-unsaturated ketone product, this compound. pearson.comlibretexts.org

Table 2: Reagents for Claisen-Schmidt Condensation

Ketone PrecursorAldehydeBase CatalystProduct Moiety
1-(2-amino-1,3-thiazol-4-yl)ethan-1-oneFormaldehydeNaOH, KOHbut-3-en-2-one
1-(2-amino-1,3-thiazol-4-yl)ethan-1-oneBenzaldehydePiperidine1-phenylprop-2-en-1-one

Olefination reactions provide a powerful and controlled method for forming carbon-carbon double bonds. nih.gov

Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which reacts with the ketone group of the 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one intermediate. numberanalytics.comwikipedia.org The reaction forms an oxaphosphetane intermediate that collapses to form the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.org While effective, a significant drawback is the formation of the triphenylphosphine oxide byproduct, which can be difficult to remove. stackexchange.comechemi.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com This carbanion is generated by treating a phosphonate ester with a base. The HWE reaction offers two key advantages: the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed, and it generally shows high stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgconicet.gov.arnrochemistry.com For the synthesis of this compound, the ketone intermediate would be reacted with the anion of a phosphonate ester like diethyl (2-oxoethyl)phosphonate.

Table 3: Comparison of Olefination Strategies

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus Ylide (e.g., Ph₃P=CHR)Phosphonate Carbanion (e.g., (EtO)₂P(O)CHR⁻)
Byproduct Triphenylphosphine oxide (often difficult to separate)Dialkyl phosphate (water-soluble, easy to remove)
Stereoselectivity Variable; often gives Z-alkenes with unstabilized ylidesHigh; typically favors the more stable (E)-alkene
Reactivity Ylides are generally more reactivePhosphonate carbanions are less basic and more nucleophilic

Based on a comprehensive search of available scientific literature, there is no specific information detailing the advanced synthetic methodologies for the compound “this compound” according to the outlined sections.

The search results provide extensive information on general and advanced synthetic methods for the broader class of 2-aminothiazole derivatives. These methods include:

Integrated One-Pot and Multi-Component Reactions (MCRs): Numerous protocols exist for the one-pot synthesis of various 4-substituted 2-aminothiazoles, often utilizing the Hantzsch thiazole synthesis or variations thereof.

Catalytic and Green Chemistry Approaches: Research highlights the use of various catalysts (including heterogeneous and transition metal catalysts), green solvents like water and polyethylene (B3416737) glycol (PEG), and solvent-free conditions to make the synthesis of 2-aminothiazoles more environmentally benign.

Microwave-Assisted Protocols: Microwave irradiation is frequently employed to accelerate reaction times and improve yields for the synthesis of the 2-aminothiazole scaffold.

Purification and Yield Optimization: General strategies such as recrystallization, column chromatography, and optimization of reaction parameters (catalyst, solvent, temperature) are well-documented for the 2-aminothiazole class of compounds.

However, none of the retrieved sources describe the application of these specific techniques for the synthesis of This compound . The literature focuses on derivatives with different substituents at the 4-position, such as aryl or alkyl groups.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the specified compound. To do so would require extrapolation beyond the available data, which would compromise the scientific integrity of the content.

Iii. Chemical Reactivity and Functional Group Transformations of 1 2 Amino 1,3 Thiazol 4 Yl but 3 En 2 One

Reactivity at the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone portion of the molecule is a classic Michael acceptor, characterized by two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4) of the butenone chain. The reactivity at these sites is highly dependent on the nature of the attacking nucleophile and the reaction conditions, leading to either direct (1,2-) addition to the carbonyl group or conjugate (1,4-) addition to the carbon-carbon double bond.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the butenone chain. This pathway is generally favored by softer, less basic nucleophiles. A variety of nucleophiles, particularly thiols (in a thia-Michael addition), are known to add efficiently to activated alkenes. masterorganicchemistry.com The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the saturated ketone derivative.

While specific studies on 1-(2-amino-1,3-thiazol-4-yl)but-3-en-2-one are limited, the reactivity can be inferred from related systems. For instance, in reactions of the structurally similar 2-dimethylamino-4-vinylthiazole with nitroalkenes, the formation of a Michael adduct was observed as a minor byproduct alongside the primary Diels-Alder cycloadduct, demonstrating the susceptibility of the vinyl group to nucleophilic attack. nih.govnih.gov This suggests that the butenone side chain of the title compound is similarly receptive to conjugate addition. The general mechanism for a thia-Michael addition is outlined below.

Table 1: Potential Nucleophiles for Michael Addition Reactions

Nucleophile ClassSpecific ExampleExpected Product Structure
Thiols (Thiolates)Thiophenol1-(2-Amino-1,3-thiazol-4-yl)-4-(phenylthio)butan-2-one
AminesDiethylamine1-(2-Amino-1,3-thiazol-4-yl)-4-(diethylamino)butan-2-one
EnolatesDiethyl malonateDiethyl 2-(3-(2-amino-1,3-thiazol-4-yl)-2-oxobutyl)malonate
OrganocupratesLithium diphenylcuprate1-(2-Amino-1,3-thiazol-4-yl)-4-phenylbutan-2-one

The butenone moiety attached to the thiazole (B1198619) ring can be viewed as part of a larger conjugated system, allowing the molecule to participate in cycloaddition reactions. Specifically, 4-alkenyl-2-aminothiazoles can function as effective "in-out" dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.govnih.govnih.gov In this context, the C5 of the thiazole ring and the adjacent three atoms of the butenone side chain (C4 of thiazole, Cα, and Cβ of the side chain) constitute the 4π-electron diene system.

Research on 2-dialkylamino-4-vinylthiazoles has shown that they react with dienophiles bearing electron-withdrawing groups, such as nitroalkenes, under mild conditions to afford tetrahydrobenzothiazoles. nih.govnih.gov These reactions proceed with high regioselectivity and diastereoselectivity. The initial [4+2] cycloadduct often undergoes a subsequent 1,3-hydrogen migration to rearomatize the thiazole ring, which provides a thermodynamic driving force for the reaction. nih.govnih.gov Given these precedents, this compound is expected to behave similarly, acting as a diene in reactions with suitable dienophiles.

Table 2: Representative Diels-Alder Reaction with a 4-Alkenyl-2-aminothiazole Derivative

DieneDienophileConditionsProductYieldReference
2-Dimethylamino-4-vinylthiazole(E)-1-Nitro-2-phenyletheneToluene, 25 °C, 3 h2-(Dimethylamino)-7-nitro-5-phenyl-5,6,7,8-tetrahydrobenzo[d]thiazole82% nih.gov

The α,β-unsaturated ketone system offers multiple sites for reduction. The choice of reducing agent determines the outcome. Milder hydride reagents like sodium borohydride (B1222165) (NaBH₄) are often used for the selective 1,2-reduction of the carbonyl group to a secondary alcohol, potentially leaving the C=C double bond intact, especially at low temperatures. masterorganicchemistry.comlibretexts.orgyoutube.comchemistrysteps.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl group and, in some cases, the conjugated double bond. libretexts.orgchemistrysteps.com

Catalytic hydrogenation, for example using H₂ gas with a palladium-on-carbon (Pd/C) catalyst, is a standard method for selectively reducing the carbon-carbon double bond, yielding the corresponding saturated ketone. mdpi.comnih.gov Under more forcing conditions, this method can also reduce the carbonyl group, leading to the fully saturated alcohol.

The oxidation of α,β-unsaturated ketones can be complex. pkusz.edu.cncopernicus.org Strong oxidizing agents can lead to cleavage of the double bond. Epoxidation of the double bond can be achieved using peroxy acids, followed by ring-opening to yield diols or other functionalized products. Another transformation of the carbonyl group is thionation, using reagents like Lawesson's reagent, which converts the ketone into a thioketone. nih.govresearchgate.net

Table 3: Predicted Products from Reduction of the α,β-Unsaturated Ketone Moiety

Reagent / ConditionsPrimary TransformationExpected Product
NaBH₄, MeOH, 0 °C1,2-Reduction of C=O1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-ol
H₂, Pd/C, rtConjugate reduction of C=C1-(2-Amino-1,3-thiazol-4-yl)butan-2-one
H₂, Pd/C, high pressure/temp.Reduction of C=C and C=O1-(2-Amino-1,3-thiazol-4-yl)butan-2-ol
LiAlH₄, then H₂OReduction of C=O (and possibly C=C)1-(2-Amino-1,3-thiazol-4-yl)butan-2-ol

Reactivity of the 2-Amino-1,3-thiazole Moiety

The 2-amino-1,3-thiazole ring is an electron-rich heteroaromatic system. The exocyclic amino group enhances the electron density of the ring, influencing its reactivity towards both electrophiles and reagents targeting the amino group itself.

The exocyclic amino group behaves as a typical nucleophile and can undergo a variety of common amine reactions.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base. nih.govmdpi.com This reaction is often used to install amide functionalities or to protect the amino group. However, direct acylation of 2-aminothiazoles can sometimes be problematic, leading to mixtures of mono- and bis-acylated products. nih.govrsc.org Utilizing a protecting group strategy, such as forming a Boc-carbamate intermediate, can lead to cleaner mono-acylation products. nih.govnih.gov

Alkylation: Alkylation can occur at the exocyclic amino group with alkyl halides. It can also occur at the endocyclic ring nitrogen, leading to the formation of thiazolium salts, depending on the reaction conditions and the specific substrate. google.com

Diazotization: As a primary aromatic amine, the 2-amino group can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. nih.govmdpi.com The resulting diazonium salt is a versatile intermediate. It can be displaced by various nucleophiles in Sandmeyer-type reactions to introduce groups like halogens, cyano, or hydroxyl groups at the 2-position. nih.gov Furthermore, these diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds to form highly colored azo dyes. mdpi.comresearchgate.net

Table 4: Representative Reactions of the Exocyclic Amino Group

Reaction TypeReagent(s)General Product
AcylationAcetyl chloride, Pyridine (B92270)N-(4-(But-3-en-2-oyl)-1,3-thiazol-2-yl)acetamide
AlkylationMethyl iodide2-(Methylamino)-4-(but-3-en-2-oyl)thiazole and/or Thiazolium salt
DiazotizationNaNO₂, HCl, 0-5 °C4-(But-3-en-2-oyl)-1,3-thiazol-2-diazonium chloride
Azo CouplingDiazonium salt + Phenol1-(2-( (4-Hydroxyphenyl)diazenyl)-1,3-thiazol-4-yl)but-3-en-2-one

The 2-aminothiazole (B372263) ring is activated towards electrophilic aromatic substitution. The amino group is a strong electron-donating group, which directs incoming electrophiles primarily to the C5 position of the thiazole ring. rsc.orgnih.govzenodo.org The C4 position is already substituted, making C5 the only available and highly activated site for substitution. The acyl group at C4 is electron-withdrawing, which may slightly deactivate the ring, but the directing effect of the powerful amino group at C2 remains dominant.

Halogenation: Bromination is a well-documented electrophilic substitution reaction for 2-aminothiazoles. Studies have shown that 4-aryl and 4-acyl-2-aminothiazoles can be efficiently and selectively brominated at the C5 position. nih.govzenodo.org A recent biocatalytic method using a vanadium-dependent brominase has been developed for the specific bromination of a variety of 4-acyl-2-aminothiazoles in high conversion, underscoring the high reactivity of the C5 position. nih.gov

Nitration: Nitration of 2-aminothiazole also occurs at the 5-position. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.comgoogle.com However, the reaction can be strongly exothermic and may lead to the formation of unstable intermediates, requiring careful control of the reaction conditions. google.com

Table 5: Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

ReactionReagent(s)Position of SubstitutionProduct
BrominationBr₂, Acetic acid or V-Brominase, KBr, H₂O₂C51-(2-Amino-5-bromo-1,3-thiazol-4-yl)but-3-en-2-one
NitrationHNO₃, H₂SO₄C51-(2-Amino-5-nitro-1,3-thiazol-4-yl)but-3-en-2-one

Metalation and Cross-Coupling Reactions on the Thiazole Ring

The 2-aminothiazole scaffold is a versatile platform for carbon-carbon and carbon-heteroatom bond formation through metalation and subsequent cross-coupling reactions. The most reactive site on the thiazole ring for electrophilic substitution, and consequently for metalation, is the C5 position.

Direct C-H activation at the C5 position of 2-aminothiazoles can be challenging but is an area of active research. A more common and reliable strategy involves a halogenation-metalation sequence. The C5 position of the thiazole ring can be readily halogenated, typically with reagents like N-bromosuccinimide (NBS) or iodine, to introduce a bromine or iodine atom. This halogenated intermediate serves as a key precursor for various palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions:

Suzuki Coupling: The 5-halo-2-aminothiazole derivative can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃) to form a new C-C bond at the C5 position. This reaction is highly versatile for introducing aryl, heteroaryl, or vinyl substituents. For instance, the Suzuki reaction of a 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been successfully demonstrated. nih.gov

Heck Coupling: This reaction allows for the introduction of alkenyl groups at the C5 position by coupling the 5-halo-2-aminothiazole with an alkene under palladium catalysis.

Sonogashira Coupling: Terminal alkynes can be coupled with the 5-halo derivative using a palladium catalyst and a copper(I) co-catalyst to install an alkynyl functional group.

Stille Coupling: This reaction involves the coupling of the 5-halo-thiazole with an organostannane reagent, providing another avenue for C-C bond formation.

The viability of these reactions on this compound would likely require protection of the exocyclic amino group to prevent side reactions, such as N-arylation, which can compete with the desired C-C coupling.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on a 2-Aminothiazole Core.
Reaction TypeCoupling PartnerCatalyst System (Typical)Bond FormedReference
SuzukiAr-B(OH)₂Pd(PPh₃)₄, BaseThiazole-Aryl nih.gov
HeckAlkenePd(OAc)₂, Ligand, BaseThiazole-Alkenyl nih.gov
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseThiazole-AlkynylN/A
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄Thiazole-RN/A

Chemoselective Transformations and Orthogonal Protecting Group Strategies

The presence of multiple reactive sites in this compound necessitates careful planning for selective chemical transformations. jocpr.com Chemoselectivity can be achieved by choosing reagents that preferentially react with one functional group over others or by employing a protection-deprotection sequence. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are essential for complex syntheses involving such multifunctional molecules. bham.ac.ukthieme-connect.de

Reactive Sites and Potential Transformations:

Exocyclic Amino Group (-NH₂): This group is nucleophilic and can undergo acylation, alkylation, sulfonylation, and diazotization. nih.govresearchgate.net Its basicity also allows for salt formation.

α,β-Unsaturated Ketone: This moiety is susceptible to nucleophilic (Michael) addition at the β-carbon and nucleophilic attack at the carbonyl carbon. The double bond can also undergo cycloaddition reactions or be reduced.

Thiazole Ring: The endocyclic nitrogen is a potential site for protonation or alkylation, while the C5 carbon is a nucleophilic center capable of electrophilic substitution. researchgate.netresearchgate.net

Orthogonal Protecting Group Strategy:

A robust synthetic strategy would involve the selective protection of certain functional groups to unmask the reactivity of others. jocpr.com

Amino Group Protection: The primary amino group is often protected to prevent its interference in reactions targeting other parts of the molecule. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be readily removed with acid (e.g., trifluoroacetic acid). zsmu.edu.uaresearchgate.net Other options include the carbobenzyloxy (Cbz) group (removed by hydrogenolysis) or the 9-fluorenylmethoxycarbonyl (Fmoc) group (removed by mild base). thieme-connect.de

Carbonyl Group Protection: The ketone can be protected as an acetal (B89532) or ketal (e.g., using ethylene (B1197577) glycol) if reactions need to be performed on the amino group or the vinyl substituent. These are stable to bases and nucleophiles but are cleaved under acidic conditions.

By employing an orthogonal set, one could, for example, protect the amino group with Boc, perform a Michael addition on the unsaturated ketone, and then selectively deprotect the amino group for further functionalization without affecting the newly modified side chain. thieme-connect.de

Table 2: Potential Orthogonal Protecting Group Strategy for this compound.
Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsOrthogonality
Amino (-NH₂)Boc (tert-butoxycarbonyl)Boc₂O, Base (e.g., TEA)Acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
Amino (-NH₂)Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl, BaseBase (e.g., Piperidine)Stable to acid
Ketone (C=O)Ethylene KetalEthylene glycol, Acid catalystAqueous AcidStable to base, nucleophiles

Reaction Mechanisms and Kinetic Studies Relevant to this compound Transformations

The reactivity of the 2-aminothiazole core is complex, exhibiting characteristics of both enamine and heterocyclic amine systems. Kinetic studies on related 2-amino-4-arylthiazoles provide significant mechanistic insights that are applicable to this compound. cu.edu.eg

A key feature is the dual nucleophilicity of the molecule. It can react as a nitrogen nucleophile through the exocyclic amino group or as a carbon nucleophile at the electron-rich C5 position of the thiazole ring. researchgate.net Studies involving the reaction of 2-aminothiazoles with the superelectrophile 4,6-dinitrobenzofuroxan (DNBF) have demonstrated that these compounds can behave preferentially as carbon nucleophiles. researchgate.netcu.edu.eg

The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism, where the C5 atom attacks the electrophile to form a Wheland-Meisenheimer zwitterionic intermediate, which is subsequently deprotonated to yield the final C-adduct. researchgate.net This enaminic character is a crucial aspect of the thiazole's reactivity. researchgate.net

Kinetic studies have been employed to quantify the nucleophilicity of 2-aminothiazoles and to understand how substituents on the ring influence reaction rates. The second-order rate constants for the reaction of various 2-amino-4-arylthiazoles with DNBF show a clear dependence on the electronic nature of the substituent at the C4 position. cu.edu.eg Electron-donating groups on the aryl ring increase the reaction rate by stabilizing the positive charge in the transition state, while electron-withdrawing groups decrease the rate. This is consistent with the SₑAr mechanism.

The nucleophilicity of these compounds has been successfully calibrated using the Mayr nucleophilicity scale (log k = sN(N + E)), which allows for a quantitative comparison with a wide range of other nucleophiles. cu.edu.eg For example, 4-methyl-2-aminothiazole was found to have a carbon nucleophilicity (N ≈ 6.8) comparable to that of N-methylindole, highlighting the significant reactivity of the C5 position. researchgate.net

Table 3: Kinetic Data for the Reaction of 2-Amino-4-arylthiazoles with 4,6-Dinitrobenzofuroxan (DNBF) in Acetonitrile.
Substituent at C4-Aryl PositionSecond-Order Rate Constant (k₁, M⁻¹s⁻¹)Hammett Substituent Constant (σ)Reference
4-OCH₃1.10 x 10⁻²-0.27 cu.edu.eg
4-CH₃5.00 x 10⁻³-0.17 cu.edu.eg
H2.50 x 10⁻³0.00 cu.edu.eg
4-Cl2.00 x 10⁻³+0.23 cu.edu.eg
4-CN4.10 x 10⁻⁴+0.66 cu.edu.eg
4-NO₂1.60 x 10⁻⁴+0.78 cu.edu.eg

Data adapted from kinetic studies on the coupling of 2-amino-4-arylthiazoles with DNBF. cu.edu.eg

For this compound, the butenone substituent at C4 is electron-withdrawing, which would be expected to decrease the nucleophilicity of the C5 position compared to an alkyl-substituted analogue. However, the inherent enaminic reactivity remains a key feature for planning synthetic transformations.

Iv. Derivatization Strategies and Scaffold Construction Utilizing 1 2 Amino 1,3 Thiazol 4 Yl but 3 En 2 One

Synthesis of Novel Heterocyclic Scaffolds from 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one

The reactive nature of the enone moiety is particularly amenable to cyclocondensation reactions with binucleophilic reagents, providing a direct route to a variety of new heterocyclic systems.

Pyrazoles: The synthesis of pyrazoles and their partially saturated pyrazoline precursors from α,β-unsaturated carbonyl compounds is a well-established transformation in heterocyclic chemistry. researchgate.netnih.gov The reaction of the enone in this compound with hydrazine (B178648) or its derivatives is a standard approach. beilstein-journals.orgnih.gov This cyclocondensation reaction typically proceeds via an initial Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to yield a pyrazoline ring. Subsequent oxidation, which can sometimes occur spontaneously in the presence of air, affords the aromatic pyrazole (B372694). nih.gov The choice of substituted hydrazines allows for the introduction of various substituents at the N1 position of the resulting pyrazole ring.

Pyrimidines: Similarly, the enone system serves as a three-carbon component for the synthesis of pyrimidine (B1678525) rings. The classical Pinner synthesis and related methodologies involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine or guanidine. mdpi.com The α,β-unsaturated ketone in the title compound can react with N-unsubstituted amidines, guanidine, or thiourea (B124793) in the presence of a base. The reaction mechanism involves a conjugate addition of the nucleophilic nitrogen to the enone, followed by cyclization and dehydration/aromatization to furnish the corresponding pyrimidine derivative. This approach allows for the construction of pyrimidines bearing the 2-amino-1,3-thiazole substituent. organic-chemistry.orgnih.gov

Table 1: Potential Heterocyclic Scaffolds from the Enone Moiety
Binucleophilic ReagentResulting Heterocyclic CoreGeneral Reaction Type
Hydrazine (H₂N-NH₂)PyrazoleCyclocondensation
Guanidine2-AminopyrimidineCyclocondensation
Thiourea2-ThioxopyrimidineCyclocondensation
Amidine (R-C(=NH)NH₂)2-Substituted-pyrimidineCyclocondensation

The 2-amino group on the thiazole (B1198619) ring is an excellent nucleophile and a key functional handle for the synthesis of fused heterocyclic systems.

Thiazolopyrimidines: This class of compounds can be synthesized by reacting a 2-aminothiazole (B372263) with a reagent that can provide the necessary atoms to form the pyrimidine ring. Common strategies involve condensation with β-ketoesters, malonates, or α,β-unsaturated carbonyl compounds. nih.govmdpi.com The 2-amino group acts as a binucleophile, attacking the electrophilic centers of the reaction partner to build the fused pyrimidine ring, resulting in a thiazolo[3,2-a]pyrimidine scaffold.

Thiazolopyridines: The construction of fused thiazolopyridine systems often involves the reaction of 2-aminothiazoles with 1,3-dicarbonyl compounds or other suitable precursors that can undergo cyclization to form the pyridine (B92270) ring. nih.gov These reactions lead to the formation of scaffolds such as thiazolo[3,2-a]pyridines, which are of interest in medicinal chemistry. researchgate.net

Imidazoles: The synthesis of imidazoles can be achieved through various multicomponent reactions. pharmaguideline.comwikipedia.org For instance, the enone functionality of the title compound could be chemically modified (e.g., via oxidation or rearrangement) into a 1,2-dicarbonyl-like intermediate, which could then react with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt) in a Debus-Radziszewski synthesis to form a substituted imidazole (B134444) ring. wikipedia.orgresearchgate.netorganic-chemistry.org

1,2,3-Triazoles: There are several synthetic routes to 1,2,3-triazoles that could utilize the reactivity of the butenone side chain. One approach is the Michael addition of NH-1,2,3-triazole itself to the α,β-unsaturated ketone. researchgate.net Another prominent method is the copper-catalyzed azide-alkene cycloaddition (CuAAC). researchgate.net This would require prior modification of the butenone's double or triple bond to make it a suitable partner for an organic azide, potentially leading to 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.netorganic-chemistry.orgacs.org

Generation of Open-Chain Analogs and Conjugates

Beyond cyclization, the enone moiety is highly susceptible to conjugate addition reactions, also known as Michael additions. This reaction is a powerful tool for generating a wide array of open-chain analogs by forming a new carbon-heteroatom or carbon-carbon bond at the β-position of the ketone. masterorganicchemistry.com

The addition of nucleophiles such as thiols (thia-Michael reaction) or amines (aza-Michael reaction) is particularly common. encyclopedia.pubencyclopedia.pub Reacting this compound with a library of thiols or amines can produce a corresponding library of β-thioether or β-amino ketone derivatives. These reactions are often base-catalyzed and proceed under mild conditions, making them suitable for generating diverse analogs. encyclopedia.pub This strategy allows for the introduction of various functional groups, altering the compound's physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity.

Table 2: Open-Chain Analogs via Michael Addition
Nucleophile TypeExample ReagentResulting Adduct
Thiol (Thia-Michael)Cysteine, Glutathioneβ-Thioether ketone
Amine (Aza-Michael)Piperidine, Morpholineβ-Amino ketone
Alcohol (Oxa-Michael)Methanol, Ethanol (B145695)β-Alkoxy ketone
Stabilized CarbanionMalonate estersβ-Alkyl ketone

Library Synthesis Approaches Using this compound as a Core

The presence of multiple, orthogonally reactive functional groups makes this compound an ideal core structure, or scaffold, for combinatorial library synthesis. nih.gov Such libraries are essential for high-throughput screening and the rapid identification of lead compounds in drug discovery. researchgate.net

A divergent synthetic approach can be envisioned where diversity is introduced at two key positions:

Diversity Point 1 (R¹): The α,β-unsaturated ketone allows for a Michael addition reaction with a diverse set of nucleophiles (e.g., a collection of thiols, amines, or alcohols), introducing a wide variety of R¹ side chains.

Diversity Point 2 (R²): The 2-amino group of the thiazole ring can be acylated or alkylated with a second library of reagents (e.g., a collection of acid chlorides, isocyanates, or alkyl halides) to introduce the R² group. mdpi.comnih.govresearchgate.net

By combining a set of 'n' reagents for the Michael addition with a set of 'm' reagents for the amino group modification, a library of n x m distinct compounds can be generated. This parallel synthesis approach enables the efficient exploration of the chemical space around the core scaffold. nih.gov

Structure-Based Design Principles for this compound Derivatives

The 2-aminothiazole moiety is recognized as a privileged structure in medicinal chemistry. researchgate.netnih.gov This scaffold is present in numerous clinically approved drugs and biologically active compounds, largely due to its ability to act as a versatile hydrogen bond donor and acceptor, and as a bioisosteric replacement for other functional groups. nih.govconsensus.app

In structure-based drug design, the 2-aminothiazole core is often utilized to anchor a molecule within the active site of a biological target, such as the hinge region of protein kinases. nih.gov The amino group and the thiazole nitrogen can form critical hydrogen bonds with backbone atoms of the protein.

Starting from this anchor point, the but-3-en-2-one (B6265698) side chain can be systematically modified to optimize interactions with other parts of the binding pocket:

Vectorial Exploration: The side chain projects away from the core, allowing derivatives to probe different sub-pockets of an enzyme's active site. Modifications via Michael addition or other reactions can introduce groups that form new hydrophobic, polar, or ionic interactions to enhance binding affinity and selectivity.

Covalent Targeting: The electrophilic nature of the α,β-unsaturated ketone makes it a potential "warhead" for designing covalent inhibitors. If a nucleophilic amino acid residue (like cysteine or lysine) is present in the target's active site, the enone can undergo a conjugate addition reaction to form a permanent covalent bond, leading to irreversible inhibition.

Computational modeling and X-ray crystallography can guide the rational design of these derivatives, predicting which modifications on the butenone side chain are most likely to improve the compound's pharmacological profile. nih.gov

V. Exploration of Biological Activities and Structure Activity Relationships of 1 2 Amino 1,3 Thiazol 4 Yl but 3 En 2 One Derivatives Focus on Mechanistic Insights from in Vitro Studies

Investigation of Enzyme Inhibition Potentials of Derivatives

The 2-aminothiazole (B372263) core is a versatile scaffold for designing enzyme inhibitors, targeting a variety of enzyme classes critical in physiological and pathological processes.

The 2-aminothiazole moiety has been identified as a novel template for Src family kinase inhibitors. nih.gov Through structural optimization, derivatives have been developed as potent pan-Src inhibitors with nanomolar to subnanomolar potencies in both biochemical and cellular assays. nih.gov Furthermore, this scaffold has been successfully employed to target other kinases implicated in various diseases.

Derivatives have been investigated as inhibitors of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), a target for diabetes treatment. Inhibition of DYRK1A in pancreatic β-cells can lead to enhanced proliferation. nih.govnih.gov Small molecule inhibitors of DYRK1A have been shown to potently promote β-cell proliferation and enhance insulin (B600854) secretion. nih.gov For example, GNF4877, an aminopyrazine derivative, was identified as a potent dual inhibitor of DYRK1A and glycogen (B147801) synthase kinase 3β (GSK3β), inducing primary human β-cell proliferation. nih.govresearchgate.net

In addition to DYRK1A and GSK3β, aminothiazole derivatives have shown efficacy against other kinases. A novel series of aryl 2-aminothiazoles was identified as a new class of Casein Kinase 2 (CK2) inhibitors. rsc.org One compound, in particular, demonstrated the highest efficacy in inhibiting both CK2 and GSK3β in an in vitro kinase inhibition assay, with IC50 values of 1.9 ± 0.05 and 0.67 ± 0.27 μM, respectively. rsc.org The aminothiazole scaffold has also been utilized to develop potent inhibitors for Aurora kinases, which are key regulators of cell division. nih.gov

Table 1: Kinase Inhibition by 2-Aminothiazole Derivatives
Kinase TargetDerivative ClassObserved In Vitro EffectReference
Src Family Kinases2-Aminothiazole derivatives (e.g., Dasatinib)Pan-Src inhibition with nanomolar to subnanomolar potency. nih.gov
DYRK1ASmall molecule inhibitorsPromotes β-cell proliferation and enhances insulin secretion. nih.gov
DYRK1A / GSK3βAminopyrazine derivative (GNF4877)Potent dual inhibition, inducing human β-cell proliferation. nih.govresearchgate.net
CK2 / GSK3βAryl 2-aminothiazole derivativeDual inhibition with IC50 values of 1.9 μM (CK2) and 0.67 μM (GSK3β). rsc.org
Aurora A KinaseAminothiazole derivativesSignificant inhibitory activity. nih.gov

The therapeutic potential of 2-aminothiazole derivatives extends to the inhibition of proteases, enzymes that catalyze the breakdown of proteins. Certain thiazole-based compounds have been evaluated as potential inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19. nih.gov In one study, a thiazole (B1198619)/thiadiazole/benzothiazole-based thiazolidin-4-one derivative was identified as a promising compound with a high inhibitory capacity against the SARS-CoV-2 protease, exhibiting an inhibitory concentration of 0.01 μΜ. nih.gov

Additionally, a novel small-molecule furin protease inhibitor featuring a 1,3-thiazol-2-ylaminosulfonyl scaffold has been identified. mdpi.com The compound, N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-{(E)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamide, showed an IC50 value of 17.58 μM in an in vitro furin protease assay. mdpi.com This finding suggests that the thiazole scaffold can be a starting point for developing non-peptidic, small-molecule furin inhibitors. mdpi.com

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and a target for anticancer and immunosuppressive agents. mostwiedzy.pl Metabolites of 2-amino-1,3,4-thiadiazole, a related heterocyclic structure, have been shown to be potent inhibitors of IMPDH. nih.govmerckmillipore.com These metabolites can cause a significant reduction in guanine nucleotide pools, leading to an interruption of DNA and RNA synthesis. mostwiedzy.plnih.gov One such metabolite, a thiadiazole mononucleotide, acts as a competitive inhibitor with respect to IMP, with a Ki of about 0.1 μM. nih.gov This inhibition of IMPDH is believed to be directly related to the antileukemic action of the parent compound. merckmillipore.com

Another enzyme target for this class of compounds is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome. nih.gov A series of 2-amino-1,3-thiazol-4(5H)-ones were explored as 11β-HSD1 inhibitors. By introducing various lipophilic groups, potent inhibitors were identified, with one 3-noradamantyl analogue exhibiting a Ki of 3 nM for human 11β-HSD1. nih.gov

Receptor Binding and Modulation Research (e.g., GPCR, Nuclear Receptors)

G protein-coupled receptors (GPCRs) are the largest class of membrane proteins and are targets for a large number of therapeutic drugs. nih.govbham.ac.uk The 2-aminothiazole scaffold has been incorporated into ligands designed to interact with GPCRs. For instance, a derivative named aminothiazole, 15, has been shown to interact with the Gastric inhibitory polypeptide receptor and the Glucagon receptor, both of which are Class B GPCRs. nus.edu.sg While many studies focus on enzyme inhibition, the ability of these heterocyclic structures to bind to GPCRs highlights their versatility as pharmacophores. The broad ligand specificities of some GPCRs, such as the T1r family of taste receptors that recognize various L-amino acids, demonstrate the capacity of these receptors to bind a diverse range of chemical structures. plos.org

Antiproliferative and Cytotoxic Activity in Cell-Based Assays (in vitro focus)

Derivatives of 2-aminothiazole are well-documented for their potent antiproliferative and cytotoxic activities against a wide range of human cancer cell lines. nih.gov These compounds often exhibit activity in the low micromolar to nanomolar range.

Hybrid molecules incorporating both thiazole and amino acid scaffolds have been synthesized and tested for cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. rsc.orgrsc.org Several of these hybrid compounds displayed good cytotoxicity with low IC50 values (2.07–8.51 μM), comparable to the positive control 5-fluorouracil. rsc.orgrsc.org In another study, 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl) thiazole were evaluated for their in vitro antiproliferative activity, with the arylamido derivatives showing a remarkable increase in activity (IC50 values of 0.2-1 µM). nih.gov

Table 2: In Vitro Antiproliferative Activity of 2-Aminothiazole Derivatives
Derivative ClassCancer Cell Line(s)Reported IC50 ValuesReference
Thiazole-amino acid hybridsA549 (lung), HeLa (cervical), MCF-7 (breast)2.07–8.51 μM rsc.orgrsc.org
2-Arylamido-4-(isothiocyanatomethyl) thiazolesL1210 (leukemia)0.2-1 µM nih.gov
2-(Alkylamido)-4-(isothiocyanatomethyl) thiazolesL1210 (leukemia)4-8 µM nih.gov
4β-(Thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinsA549 (lung), HepG2 (liver)0.16 ± 0.06 µM (A549), 0.13 ± 0.05 µM (HepG2) for compound 46b nih.gov
Thieno[2,3-d]pyrimidin-4-one derivative (Compound 21)MDA-MB-231 (breast)0.029 μM nih.gov

The cytotoxic effects of 2-aminothiazole derivatives are mediated through various mechanisms of action. One common mechanism is the induction of cell cycle arrest and apoptosis. For example, a promising thiazole derivative was found to cause cell cycle arrest at the G2/M phase and induce pre-G1 apoptosis in Leukemia HL-60 cells. researchgate.net This compound also increased the concentration of caspase-3, a key executioner of apoptosis, by four-fold compared to the untreated control. researchgate.net

In breast cancer cell lines, specific derivatives have shown high cytotoxicity. Thieno[2,3-d]pyrimidine derivatives were investigated against MDA-MB-231 and MCF-7 cell lines. nih.gov One compound, in particular, was highly cytotoxic against MDA-MB-231 cells with an IC50 of 0.029μM after 24 hours. nih.gov Fluorescence studies of this compound's effect on MDA-MB-231 cells indicated a rapid process of apoptosis. nih.gov Other studies have demonstrated that 2,4-diaminopyrimidine (B92962) derivatives containing a thiazole-related scaffold show significant antiproliferative activity against various human cancer cell lines, including MDA-MB-231. researchgate.net

Apoptosis Induction Pathways

Derivatives of the aminothiazole scaffold have been identified as potent inducers of apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. In vitro studies on various cancer cell lines have begun to unravel the specific pathways through which these compounds exert their cytotoxic effects.

One key mechanism involves the disruption of microtubule organization. Certain thiazolyl-pyrazole derivatives have been shown to inhibit cell proliferation in a time- and dose-dependent manner by downregulating β-tubulin expression. researchgate.net This disruption of the cellular cytoskeleton can trigger cell cycle arrest and ultimately lead to apoptosis. researchgate.net

Furthermore, these compounds often engage the caspase cascade, a family of proteases central to the execution of apoptosis. Studies have demonstrated that treatment with thiazole derivatives leads to increased levels of cleaved caspase-3, a key executioner caspase. researchgate.net The activation of caspases can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some thiazole-containing compounds modulate the intrinsic pathway by downregulating anti-apoptotic proteins like Bcl-2, which in turn promotes the release of pro-apoptotic factors from the mitochondria. mdpi.com For example, novel pyrazole (B372694) derivatives bearing a benzo[d]thiazole moiety induced apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner, as confirmed by Annexin V/PI flow cytometry assays and Western blot analysis. nih.gov Molecular docking studies have further supported these findings by indicating strong binding affinities of these derivatives to targets like β-tubulin and caspase-3, suggesting a potential dual-targeted mechanism. researchgate.net

Antimicrobial and Antiviral Activity Assessments (in vitro focus)

The aminothiazole core is a prominent feature in many compounds developed for their antimicrobial and antiviral properties. In vitro assessments provide a foundational understanding of their spectrum of activity and mechanisms of action.

Derivatives incorporating the 1,3-thiazole moiety have demonstrated notable in vitro activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Studies have evaluated these compounds against clinically relevant pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.govnanobioletters.comresearchgate.net The mechanism of action, while not fully elucidated for all derivatives, is believed to involve the disruption of essential bacterial cellular processes.

The antibacterial potency is often influenced by the nature and position of substituents on the thiazole ring and associated structures. For instance, in one study, a 1,3-thiazole derivative with a 4-hydroxyphenyl group at the 2-position exhibited greater activity against S. aureus and E. coli compared to its isomer with the same group at the 4-position. nih.gov Similarly, chloro-substituted thiazolidin-4-one derivatives showed significant growth inhibition against all tested bacterial strains. nanobioletters.com The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

Compound Type Bacterial Strain Activity Measurement Result Reference
1,3-Thiazole Derivative 12 S. aureus MIC 125 µg/mL nih.gov
1,3-Thiazole Derivative 12 E. coli MIC 150 µg/mL nih.gov
Chloro-substituted Thiazolidin-4-one 3 P. aeruginosa Zone of Inhibition (500 µg/ml) 19.93±0.09 mm nanobioletters.com

This table is for illustrative purposes and combines data from different studies on related derivatives.

In addition to antibacterial effects, thiazole derivatives have been evaluated for their efficacy against fungal pathogens and various viruses.

Antifungal Activity: In vitro antifungal screening has shown that these compounds can be effective against species like Aspergillus niger and Candida albicans. nih.govkoreascience.kr For example, certain benzo[d]thiazole derivatives displayed significant antifungal activity at concentrations of 50–75 μg/mL. nih.gov The structural features that enhance antibacterial activity often contribute to antifungal potency as well.

Antiviral Activity: The thiazole scaffold is a component of several compounds investigated for antiviral properties. Thiazolides, such as Nitazoxanide, and their analogues have demonstrated broad-spectrum activity against viruses including influenza A, hepatitis B and C, and SARS-CoV-2. liverpool.ac.uk Research into other thiazole-based derivatives has shown inhibitory activity against HIV-1 and HIV-2, with some compounds showing significant efficacy at micromolar concentrations. nih.gov More recent studies have focused on thiazolidin-4-one derivatives as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range. nih.gov

Table 2: In Vitro Antifungal and Antiviral Activity of Selected Thiazole Derivatives

Compound Type Target Organism/Virus Activity Measurement Result Reference
Benzo[d]thiazole Derivative 14 Aspergillus niger MIC 50 µg/mL nih.gov
Benzothiazole-Thiazolidin-4-one Candida albicans MIC 12.5-200 µg/mL koreascience.kr
2-Amino-1,3,4-thiadiazole Derivative HIV-1 IC₅₀ 7.50–20.83 µM nih.gov
Thiazolidin-4-one Derivative k3 SARS-CoV-2 Mpro IC₅₀ 0.01 µM nih.gov

This table is for illustrative purposes and combines data from different studies on related derivatives.

Anti-inflammatory and Immunomodulatory Potentials

The therapeutic potential of thiazole-related heterocyclic derivatives extends to the modulation of inflammatory and immune responses. While direct studies on 1-(2-amino-1,3-thiazol-4-yl)but-3-en-2-one are limited, research on structurally similar scaffolds like 1,2,4-triazoles and imidazo (B10784944) nanobioletters.comresearchgate.netresearchgate.netthiadiazoles provides compelling evidence for this potential. researchgate.netnih.gov

These compounds are often investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov Molecular docking studies suggest that certain derivatives can bind effectively to the active site of COX-2, which is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov In vivo models, such as the carrageenan-induced rat paw edema test, have confirmed that some of these compounds exhibit anti-inflammatory activity comparable or even superior to standard drugs like diclofenac, often without the associated ulcerogenic side effects. nih.gov

Beyond anti-inflammatory effects, related heterocyclic compounds have shown immunomodulatory activity. nih.gov For example, derivatives of 1,2,4-oxadiazole (B8745197) have been shown to polarize macrophages toward the M1 (anti-tumoral) phenotype and induce the production of pro-inflammatory cytokines like TNF-α, highlighting their potential application in immunotherapy. nih.gov The ability to modify the immune system's response is a critical area of investigation for developing new treatments for cancer and other diseases. mdpi.comirjpms.com

Advanced Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. rsc.orgnih.gov For derivatives of this compound, SAR studies help to identify the key pharmacophoric features required for target engagement and to optimize properties like potency and selectivity.

In modern drug discovery, SAR is increasingly quantified using metrics that relate a compound's potency to its physicochemical properties. Two of the most important metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE). researchgate.netnih.govwikipedia.org These parameters help guide the optimization of lead compounds by normalizing potency for size and lipophilicity, respectively, thereby prioritizing candidates with more favorable, "drug-like" properties. nih.gov

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful metric for assessing the quality of a molecular fragment or lead compound, with higher values indicating a more efficient binder.

Formula: LE = -RTln(Kᵢ) / N, where Kᵢ is the binding affinity and N is the number of heavy atoms. A more practical calculation is LE = 1.4(-logIC₅₀) / N.

Significance: An acceptable LE value is generally considered to be around 0.3 kcal/mol per heavy atom. researchgate.net It helps in selecting smaller, more efficient fragments for lead optimization.

Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). wikipedia.org High lipophilicity can lead to poor solubility, high metabolic turnover, and non-specific toxicity. LLE helps to identify compounds that achieve high potency without excessive lipophilicity. nih.gov

Formula: LLE = pIC₅₀ - logP. wikipedia.org

Significance: Quality drug candidates often exhibit a high LLE, with a value greater than 5 or 6 considered optimal, corresponding to a compound with high potency (e.g., pIC₅₀ of 8) and moderate lipophilicity (e.g., logP of 2). nih.govwikipedia.org

Analysis of these metrics across a series of derivatives allows researchers to identify which chemical modifications provide the most "efficient" gains in potency, guiding the design of compounds with an improved balance of pharmacological and physicochemical properties. nih.gov

Table 3: Key Efficiency Metrics in Drug Design

Metric Formula Definition Desirable Value Purpose in SAR
Ligand Efficiency (LE) 1.4(-logIC₅₀) / N (heavy atoms) Potency per heavy atom. ≥ 0.3 To identify small, efficient fragments and leads. researchgate.net

| Lipophilic Efficiency (LLE/LiPE) | pIC₅₀ - logP | Potency relative to lipophilicity. | > 5 | To optimize potency while controlling lipophilicity to improve drug-like properties. nih.govwikipedia.org |


Pharmacophore Modeling Based on in vitro Data

Pharmacophore modeling is a crucial ligand-based approach in computational drug design, utilized to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. lew.roexcli.de This method is particularly valuable for designing novel derivatives by elucidating the key molecular interaction points required for binding to a biological target. For derivatives of the 2-aminothiazole scaffold, pharmacophore models are constructed using a set of molecules with known in vitro activities to guide the rational design of new, more potent analogs. lew.roexcli.de

A representative example of this approach can be seen in studies on thiazole derivatives as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), a potential therapeutic target in several diseases. lew.ro In such studies, a training set of compounds with high in vitro activity and a set of inactive compounds are used to generate and validate pharmacophore hypotheses. lew.ro The process typically involves generating various conformations and ionization states for each ligand to ensure a comprehensive exploration of the potential pharmacophoric space. lew.ro

One successful pharmacophore hypothesis, designated ADRRR.2, was developed for a series of thiazole-based PIN1 inhibitors. This model identified five essential chemical features for potent inhibitory activity: one hydrogen-bond acceptor, one hydrogen-bond donor, and three aromatic ring features. lew.ro The presence of heteroaromatic rings can facilitate crucial π–π stacking interactions within the target's binding site, while hydrogen bond donors and acceptors, such as the imine group in the thiazole ring, are pivotal for forming strong hydrogen bonds that enhance binding affinity. lew.ronih.gov

The validity and predictive power of such a model are assessed through rigorous statistical analysis. An atom-based 3D-QSAR (Quantitative Structure-Activity Relationship) model associated with the ADRRR.2 hypothesis demonstrated significant statistical reliability, both internally and externally. lew.ro Key statistical parameters are used to confirm the correlation between the predicted and observed activities, ensuring the model's utility for virtual screening and lead optimization. lew.ro

Table 1: Statistical Validation Parameters for the ADRRR.2 Pharmacophore Model

ParameterValueDescription
R-squared (Training Set)0.839Indicates a strong correlation between the experimental and predicted activities for the set of molecules used to build the model. lew.ro
SD (Standard Deviation of the estimate)0.132Measures the average difference between the observed and predicted activity values in the training set. lew.ro
Q-squared (Test Set)0.569A measure of the model's predictive power on an external set of compounds not used in model generation. lew.ro
Pearson-R (Test Set)0.825Represents the correlation coefficient for the external test set, indicating good external predictability. lew.ro

This statistically validated pharmacophore model serves as a powerful guide for the rational design of novel thiazole derivatives, including analogs of this compound, with potentially enhanced affinity and selectivity towards their intended biological targets. lew.ro

Methodological Considerations for in vitro Biological Screening of this compound Analogs

The in vitro biological screening of this compound analogs requires a carefully considered, multi-faceted approach that often integrates experimental assays with computational methods to efficiently identify and characterize promising drug candidates. excli.demdpi.com Understanding the structure-activity relationships is essential for successful drug design, and a combination of in vitro experiments and in silico tools facilitates this process. excli.deresearchgate.net

A robust screening cascade typically begins with high-throughput screening (HTS) against a specific biological target, such as an enzyme or receptor, to identify initial "hits." For thiazole derivatives, which have shown a wide range of biological activities including anticancer and anti-inflammatory effects, the choice of target is critical. nih.govsemanticscholar.org For instance, if targeting cancer, enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or protein kinases are common targets for which specific in vitro inhibition assays are well-established. nih.govmdpi.commdpi.com The screening of novel 1,3-thiazole analogues against breast cancer cell lines like MCF-7 and MDA-MB-231 is a common practice to evaluate their antiproliferative activity. mdpi.com

Following initial hit identification, computational tools play a vital role in prioritizing compounds for further testing and guiding the synthesis of more potent analogs. mdpi.com This computer-aided drug design (CADD) approach expedites the discovery and evaluation process. mdpi.com A comprehensive in silico workflow often includes several key steps:

Pharmacophore Modeling and Virtual Screening: As discussed previously, a validated pharmacophore model can be used to screen large compound databases (e.g., ZINC15) to identify novel molecules that fit the hypothesis. mdpi.com

Molecular Docking: Hits from virtual screening are then "docked" into the 3D crystal structure of the target protein. This technique predicts the preferred orientation and binding affinity of the molecule within the active site, providing insights into key interactions. nih.govmdpi.com

ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted computationally to eliminate candidates with poor pharmacokinetic profiles early in the discovery process. mdpi.com This helps to ensure that the developed compounds are not only potent but also have the potential to be effective in vivo.

Molecular Dynamics (MD) Simulations: For the most promising candidates, MD simulations can be performed to evaluate the conformational stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. mdpi.com

This integrated approach, combining targeted in vitro assays with a suite of computational methods, allows for a more rational and efficient exploration of the chemical space around the this compound scaffold. It facilitates the prioritization of compounds, deepens the mechanistic understanding of their activity, and guides the design of next-generation analogs with improved biological profiles.

Table 2: Overview of In Silico Methodologies in Drug Discovery

MethodologyPurposeTypical Application
Pharmacophore ModelingIdentifies essential 3D chemical features required for biological activity. lew.roUsed for virtual screening of compound libraries and guiding new designs. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Correlates physicochemical properties of compounds with their biological activities. excli.dePredicts the activity of newly designed compounds and guides structural modifications. excli.de
Molecular DockingPredicts the binding mode and affinity of a ligand within a protein's active site. mdpi.comPrioritizes hits from virtual screening and elucidates key binding interactions. nih.gov
Molecular Dynamics (MD) SimulationSimulates the movement of atoms in a ligand-protein complex over time. mdpi.comAssesses the stability of the complex and provides a dynamic view of interactions. mdpi.com
ADMET PredictionEvaluates the pharmacokinetic and toxicity properties of a compound. mdpi.comFilters out compounds with undesirable drug-like properties early in the process. mdpi.com

Vi. Computational and Theoretical Investigations of 1 2 Amino 1,3 Thiazol 4 Yl but 3 En 2 One and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. researchgate.net These methods allow for the detailed analysis of electron distribution, molecular orbitals, and potential energy surfaces, which collectively define the molecule's stability and chemical reactivity.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. nih.govmaterialsciencejournal.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov For thiazole (B1198619) derivatives, DFT calculations have been used to determine these energies. For instance, studies on analogous compounds show that the HOMO-LUMO energy gap can be influenced by the solvent environment, with calculations performed in gaseous, aqueous, and other solvent phases to model different conditions. researchgate.net The analysis of these orbitals also reveals the distribution of electron density; for many conjugated systems, the HOMO and LUMO are distributed across the π-system. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Thiazole Analog

Phase HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Gaseous -6.512 -1.939 4.573
Aqueous -6.601 -1.924 4.677
Acetone -6.598 -1.925 4.673

Data is illustrative and based on findings for a related thiazole compound. researchgate.net

To understand local reactivity—that is, which specific atoms in the molecule are most likely to react—the Fukui function is employed. researchgate.net This function identifies the sites most susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). nih.gov The Fukui function is a powerful tool for predicting the regioselectivity of chemical reactions and has been used to identify reactive areas in complex biological molecules, such as the active sites of proteins. nih.gov By analyzing the Fukui indices at each atomic site, one can map the molecule's reactivity profile. researchgate.netnih.gov

Table 2: Interpretation of Local Reactivity Descriptors (Fukui Functions)

Descriptor Calculation Interpretation
f+(r) ρN+1(r) - ρN(r) Site for nucleophilic attack (LUMO character)
f-(r) ρN(r) - ρN-1(r) Site for electrophilic attack (HOMO character)
f0(r) [ρN+1(r) - ρN-1(r)]/2 Site for radical attack

Based on the principles of conceptual DFT. nih.gov

The three-dimensional structure of a molecule dictates its function. For a flexible molecule like 1-(2-amino-1,3-thiazol-4-yl)but-3-en-2-one, which has several rotatable single bonds, multiple conformations are possible. Conformational analysis using quantum chemical methods involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable, lowest-energy conformers. nih.gov

Furthermore, this compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The 2-aminothiazole (B372263) ring can exhibit amino-imino tautomerism, while the butenone side chain can undergo keto-enol tautomerism. Computational studies can predict the relative energies and stabilities of these tautomers. nih.gov The equilibrium between tautomers can be significantly influenced by the solvent, with polar solvents often favoring one form over another. mdpi.com For example, studies on similar heterocyclic systems have shown that the keto form might be favored in polar aprotic solvents, while the enol form is preferred in non-polar environments. mdpi.com

Figure 1: Potential Tautomeric Forms of this compound

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, interactions with other molecules, and the influence of the environment.

For derivatives of this compound with potential biological activity, MD simulations are essential for understanding how they interact with target proteins. nih.gov After an initial binding pose is predicted using molecular docking, MD simulations can assess the stability of the ligand-protein complex. amazonaws.comamazonaws.com These simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding site. nih.govresearchgate.net By tracking the ligand's position and conformation over nanoseconds or longer, researchers can evaluate binding affinity and the dynamic nature of the interaction, providing crucial information for drug design. nih.gov Studies on related thiazole and benzothiazole (B30560) derivatives have successfully used this approach to investigate their potential as enzyme inhibitors. nih.govnih.gov

The behavior of a molecule in a biological context is inseparable from its interaction with the surrounding solvent, typically water. MD simulations with explicit solvent models can capture these crucial effects. Studies have shown that water molecules play a significant role in determining the conformational preferences of flexible molecules. nih.gov Water can form hydrogen-bond bridges between different functional groups within the same molecule, stabilizing conformations that might be unfavorable in the gas phase. nih.gov The reorganization of these solvent structures also provides a low-energy pathway for the molecule to transition between different conformations. nih.gov Understanding the interplay between the solute and solvent is therefore critical for accurately predicting the behavior of this compound in aqueous solution.

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between small molecules, like analogs of this compound, and their biological targets, which are typically proteins or enzymes. nih.govresearchgate.net

Molecular docking studies have been instrumental in elucidating the binding modes of 2-aminothiazole derivatives with various biological macromolecules. These studies help identify key interactions, such as hydrogen bonds and π-π stacking, that are crucial for the compound's inhibitory or regulatory activity. mdpi.com For instance, docking studies on thiazole analogs have revealed specific binding interactions with enzymes like phosphodiesterase type 5 (PDE5), cyclooxygenase (COX-1/COX-2), and tubulin. rsc.orgrsc.orgnih.gov

In a study involving new 2-aminothiazole scaffolds as PDE5 regulators, molecular docking revealed that activator compounds formed a strong hydrogen bond with the amino acid residue Gln817:A, a stronger binding mode than that observed for inhibitory derivatives. rsc.orgrsc.org Similarly, when docked against the tubulin active site, potent cytotoxic thiazole derivatives showed excellent binding modes, which helped to explain their mechanism of action as tubulin polymerization inhibitors. nih.gov These predictions are critical for understanding structure-activity relationships (SAR) and for designing molecules with enhanced affinity and selectivity. nih.gov

Below is a table summarizing the results of molecular docking studies for various thiazole analogs against different biological targets.

Target ProteinPDB IDThiazole Analog TypeKey Interactions/FindingsDocking Score/Binding Energy
Phosphodiesterase 5 (PDE5)2H422-aminothiazole derivativesStrong hydrogen bonding with Gln817:A for activator compounds. rsc.orgrsc.orgNot specified
Cyclooxygenase-2 (COX-2)3LN12-aminothiazole derivativesActive compounds adopted a Y-shape within the active site. rsc.orgrsc.orgNot specified
TubulinNot specified2,4-disubstituted thiazolesExcellent binding mode, correlating with potent cytotoxic activity. nih.govIC₅₀ values for inhibition as low as 2.00 ± 0.12 µM. nih.gov
DNA Gyrase1KZNThiazole-based heterocyclesFavorable interactions supporting experimental antimicrobial findings. nih.govNot specified
Sirtuin 2 (SIRT2)4RMG, 5MATThiazole-based inhibitorsKey contacts include Van der Waals and π–π stacking with Tyr104, Phe119, Phe234, and Phe235. mdpi.comIC₅₀ values in the low micromolar range (17–45 µM). mdpi.com
Murine Double Minute 2 (MDM2)4HBM1,3-thiazin-4-one derivativeCritical interactions with His96 and TYR67. researchgate.netGlide energy ranges from -43.9 to -31.1 kcal/mol. researchgate.net

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govmdpi.com The 2-aminothiazole scaffold, central to this compound, has emerged as a promising framework in these screening efforts due to its wide range of pharmacological activities. nih.govresearchgate.net

Methodologies often involve high-throughput docking where vast virtual libraries are computationally evaluated against a target protein's binding site. For example, a virtual screening of 2-aminothiazole analogs against anticancer targets like estrogen receptor (3ERT), cyclin-dependent kinase (3FDN), and Aurora kinase (3LAU) successfully identified selective ATP competitive inhibitors of Aurora kinase. nih.gov This demonstrates the power of virtual screening to quickly prioritize compounds for synthesis and biological testing, saving significant time and resources. mdpi.com The development of specialized sub-libraries containing 2-aminothiazole derivatives with specific physicochemical properties, such as lipophilicity, has also proven effective in identifying potent antitumor agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govresearchgate.net For derivatives of this compound, QSAR is used to predict their activity and guide the design of new, more potent analogs. imist.maresearchgate.net

Predictive QSAR models for thiazole derivatives have been successfully developed for a range of biological activities, including anticancer and enzyme inhibitory effects. nih.gov These models are built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). imist.maresearchgate.net

In one study, QSAR models were created to predict the inhibitory activity of thiazole derivatives against the Pin1 enzyme, which is implicated in cancer. imist.maresearchgate.net An MLR model showed satisfactory performance, but an ANN model demonstrated superior predictive power with a high correlation coefficient (R² = 0.98) and low mean squared error (MSE = 0.013). imist.ma Similarly, a QSAR study on thiazole analogues as α-glucosidase inhibitors resulted in a highly predictive model (R² = 0.9061) that could be used to design novel inhibitors. researchgate.net These models are invaluable for predicting the activity of unsynthesized compounds, thereby focusing synthetic efforts on the most promising candidates. nih.gov

The reliability of a QSAR model is highly dependent on two key aspects: the selection of appropriate molecular descriptors and rigorous statistical validation. imist.maresearchgate.netymerdigital.com

Descriptor Selection: Molecular descriptors are numerical values that characterize the properties of a molecule. For thiazole derivatives, a wide range of descriptors are calculated, including topological, electronic, geometric, and physicochemical properties. imist.maresearchgate.net Commonly used descriptors in successful QSAR models for this class of compounds include molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (E-LUMO). imist.maresearchgate.net The selection of meaningful and non-collinear descriptors is a critical step in building a robust model. nih.govymerdigital.com

Statistical Validation: To ensure a QSAR model is robust and has predictive power, it must undergo thorough validation. This involves both internal and external validation techniques. imist.maresearchgate.net

Internal Validation: Techniques like cross-validation (often leave-one-out, resulting in a Q²cv value) are used to test the internal stability of the model. imist.maresearchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used in the model's creation. The predictive correlation coefficient (R²test or R²pred) is a key metric here. imist.maresearchgate.netresearchgate.net

Y-Randomization: This test ensures that the model is not the result of a chance correlation. researchgate.net

Applicability Domain: The Williams plot is often used to define the model's applicability domain and to detect outliers. imist.maresearchgate.net

The table below presents statistical parameters from various QSAR models developed for thiazole derivatives, highlighting their predictive capabilities.

QSAR Model TypeTarget ActivityKey DescriptorsQ²cvR²testReference
MLRPIN1 InhibitionMR, LogP, E-LUMO, J0.760.630.78 imist.maresearchgate.net
ANNPIN1 Inhibition[4-10-1] architecture0.980.990.98 imist.ma
MLR (GFA)α-glucosidase inhibitionNot specified0.90610.86150.8258 researchgate.net
MLREGFR InhibitionNot specifiedGoodGoodGood nih.gov

Cheminformatics and Data Mining Applications Related to Thiazole Chemistry

Cheminformatics integrates computer and information science to address a wide range of chemical problems, including drug discovery. mdpi.com In the context of thiazole chemistry, cheminformatics and data mining play a significant role in organizing, analyzing, and extracting valuable knowledge from large chemical datasets. nih.govresearchgate.net

The 1,3-thiazole scaffold is recognized as a versatile and important building block in medicinal chemistry. nih.gov Cheminformatics tools are used to manage and analyze vast libraries of thiazole derivatives. mdpi.com Data mining techniques can identify patterns and relationships within these libraries, correlating structural features with specific biological activities like anticancer, antimicrobial, or anti-inflammatory effects. nih.govnih.gov This can help in identifying "hot-spot" regions on the thiazole scaffold where modifications are likely to lead to improved activity. rsc.org Furthermore, these approaches are crucial for developing virtual chemical libraries used in screening methods, which increases the probability of discovering novel hit compounds. mdpi.com

Vii. Future Directions and Research Frontiers for 1 2 Amino 1,3 Thiazol 4 Yl but 3 En 2 One in Chemical Science

Emerging Synthetic Methodologies for Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives has been a subject of extensive research, leading to the development of numerous innovative and efficient methodologies. benthamdirect.comnih.gov Future work on 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one will likely leverage these emerging techniques to create novel analogues and streamline production. The classical Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea (B124793), remains a foundational method. nih.govresearchgate.net However, recent advancements have focused on improving efficiency, safety, and environmental impact. bepls.combohrium.com

Key emerging strategies applicable to the synthesis of derivatives of this compound include:

Multi-component Reactions (MCRs) : These reactions combine three or more reactants in a single step, offering high atom economy and efficiency. One-pot MCRs have been successfully employed for thiazole synthesis. bepls.comacs.orgnih.gov

Green Chemistry Approaches : Significant progress has been made in developing environmentally benign synthetic routes. bepls.comresearchgate.net This includes the use of green solvents like water and PEG-400, recyclable catalysts, and solvent-free conditions. bepls.comresearchgate.net

Microwave and Ultrasound-Assisted Synthesis : These energy-efficient techniques can significantly reduce reaction times and improve yields compared to conventional heating. bepls.comresearchgate.netresearchgate.net

Solid-Phase Synthesis : The use of solid supports, such as Merrifield resin, facilitates the purification process and allows for the creation of compound libraries. researchgate.net

Novel Catalytic Systems : Researchers are exploring various catalysts, including reusable magnetic nanoparticles and organocatalysts, to enhance reaction efficiency and selectivity. acs.orgresearchgate.netrsc.org

MethodologyDescriptionAdvantagesReference
Multi-Component Reactions (MCRs)One-pot synthesis involving three or more starting materials.High efficiency, atom economy, reduced waste. bepls.comacs.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate chemical reactions.Rapid reaction times, increased yields, improved purity. bepls.comresearchgate.net
Ultrasound-Mediated SynthesisApplication of ultrasonic waves to enhance reaction rates.Improved yields, shorter reaction times, milder conditions. bepls.comresearchgate.net
Green CatalystsUtilization of environmentally friendly and often reusable catalysts (e.g., silica-supported tungstosilisic acid, NiFe2O4 nanoparticles).Sustainability, reduced environmental impact, catalyst recyclability. bepls.comacs.org
Use of Green SolventsEmploying non-hazardous solvents like water or PEG-400.Reduced toxicity and environmental harm, increased safety. bepls.com

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The thiazole scaffold is a common feature in fragment libraries and frequently appears as a hit in screening campaigns. acs.orgnih.gov However, the 2-aminothiazole (B372263) substructure is also known to be a "frequent hitter," necessitating careful validation to ensure on-target engagement and rule out non-specific inhibition. acs.orgnih.gov

Future research on this compound could focus on:

Systematic FBDD Campaigns : Utilizing the core molecule as a fragment to screen against various biological targets, particularly enzymes with cysteine residues in their active sites. nih.gov

Covalent Inhibition : The but-3-en-2-one (B6265698) moiety is a classic Michael acceptor, capable of forming a covalent bond with nucleophilic residues like cysteine on a protein target. This irreversible binding can lead to high potency and prolonged duration of action. The combination of the thiazole's recognition properties with the reactive "warhead" makes it an interesting candidate for developing targeted covalent inhibitors. researchgate.net Future studies should explore its reactivity and selectivity towards specific protein targets.

Exploration of Materials Science Applications for Thiazole-Containing Systems

Thiazole-based compounds possess unique electronic and photophysical properties that make them suitable for various applications in materials science. kuey.net Research into this compound and its derivatives could unlock novel materials with tailored functionalities.

Potential areas for exploration include:

Conductive Polymers : Polymers incorporating the thiazole ring have shown promise for use in organic electronics. kuey.net The specific structure of this compound could be polymerized or used as a monomer to create new conductive materials.

Organic Electronics : Thiazole derivatives are being investigated for applications in photovoltaics and organic light-emitting diodes (OLEDs). kuey.net The electronic properties of this compound could be tuned by chemical modification to optimize its performance in such devices.

Fluorescent Dyes and Sensors : The thiazole core is a component of some fluorescent dyes. kuey.net The conjugation and functional groups present in this compound could give rise to interesting photophysical properties, making it a candidate for development as a fluorescent probe or sensor for specific analytes or biological environments.

Advanced Mechanistic Studies on Biological Activities (Beyond Initial Screening)

While initial screening can identify the general biological activities of a compound, advanced mechanistic studies are crucial to understand how it functions at a molecular level. Thiazole derivatives are known to possess a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. kuey.netnih.govmdpi.com

Future mechanistic studies on this compound should aim to:

Identify Specific Molecular Targets : Moving beyond cell-based assays to identify the specific proteins or pathways that the compound interacts with. Given its structure, potential targets include kinases, proteases, and proteins involved in cell signaling pathways like NF-κB, mTOR, and PI3K/Akt. researchgate.netnih.gov

Elucidate Mechanism of Action : Investigating how the compound exerts its biological effect. For example, in an anticancer context, this would involve determining if it induces apoptosis, inhibits cell cycle progression, or disrupts tubulin polymerization. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of derivatives to understand how modifications to the thiazole ring, the amino group, or the butenone side chain affect biological activity and target specificity. nih.gov This can provide insights for designing more potent and selective molecules. researchgate.net

Application in Chemical Biology Probes and Tools

Chemical biology utilizes small molecules to study and manipulate biological systems. The unique structure of this compound makes it an attractive scaffold for the development of chemical probes and tools.

Future applications in this area could include:

Activity-Based Probes : The reactive enone group can be used to design activity-based probes that covalently label the active site of specific enzymes, allowing for their detection and functional characterization in complex biological samples.

Fluorescent Probes : By functionalizing the molecule with a fluorophore or leveraging its intrinsic fluorescence, it could be developed into a probe for imaging specific cellular components or processes. The use of thiazoles in fluorescent dyes supports this potential application. kuey.net

Affinity-Based Probes : Immobilizing the compound on a solid support could create an affinity matrix for capturing and identifying its protein binding partners from cell lysates, a technique known as chemical proteomics.

Opportunities in Sustainable and Scalable Synthesis of this compound and its Derivatives

For any chemical compound to have a significant impact, its synthesis must be both sustainable and scalable. The principles of green chemistry are becoming increasingly important in chemical manufacturing to minimize environmental impact and reduce costs. bohrium.comresearchgate.net

Future research should focus on developing synthetic routes for this compound that are:

Environmentally Benign : Utilizing non-toxic reagents and solvents, minimizing waste generation, and using renewable starting materials where possible. researchgate.net

Cost-Effective and Scalable : Developing processes that are efficient, use readily available starting materials, and can be easily scaled up for large-scale production without compromising yield or purity. researchgate.net

Energy Efficient : Employing methods like microwave or ultrasonic irradiation that reduce energy consumption compared to traditional synthetic approaches. bohrium.com The development of one-pot, catalyst-free, or multi-component reactions will be key to achieving these goals. bepls.comacs.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a thiazole precursor (e.g., 2-amino-1,3-thiazole derivatives) with a butenone moiety. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or dimerized species .

Q. How can researchers confirm the structural identity of this compound using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P21/c), with unit cell parameters a = 12.494 Å, b = 7.350 Å, c = 25.013 Å, and β = 98.156°. Intermolecular interactions, such as C–H···O dimers and N–H···N heterodimeric units, stabilize the packing arrangement. Hydrogen atoms involved in these interactions should be explicitly modeled to avoid ambiguity in electron density maps .

Q. What spectroscopic methods are most effective for characterizing the thiazole and enone functional groups?

  • Methodological Answer :

  • FTIR : Look for C=N stretching (~1600 cm⁻¹) in the thiazole ring and C=O stretching (~1700 cm⁻¹) in the enone.
  • NMR : ¹H NMR should show a vinyl proton (δ 5.8–6.5 ppm, doublet of doublets) and thiazole protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the enone carbonyl (δ ~200 ppm) and thiazole carbons (δ ~150–160 ppm) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or paramagnetic impurities. Use variable-temperature NMR to distinguish between static and dynamic disorder. For example, broadening or coalescence of peaks at elevated temperatures indicates conformational exchange. Complementary techniques like high-resolution mass spectrometry (HRMS) and computational modeling (DFT) can validate assignments .

Q. What experimental design limitations affect stability studies of this compound, and how can they be mitigated?

  • Methodological Answer : Organic degradation during prolonged experiments (e.g., >9 hours) is a major limitation. Implement continuous cooling (4°C) to slow decomposition. Use inert atmospheres (N₂/Ar) to prevent oxidation of the enone moiety. Monitor stability via periodic HPLC sampling and compare degradation kinetics under varying conditions (pH, light exposure) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities. Key steps:

Prepare the ligand (optimize geometry using DFT at the B3LYP/6-31G* level).

Dock into the target’s active site (e.g., kinase domains).

Validate with free-energy perturbation (FEP) or MM-PBSA calculations.
Focus on the thiazole ring’s hydrogen-bonding capacity and the enone’s electrophilicity for covalent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.